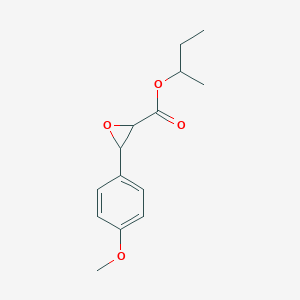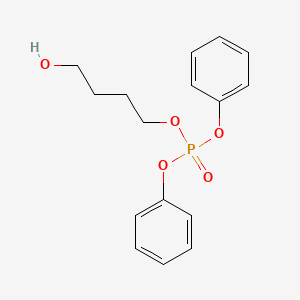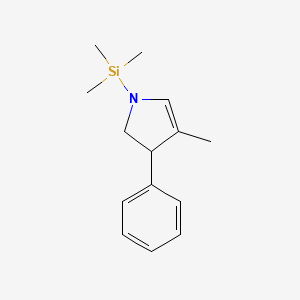
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 4-position, a phenyl group at the 3-position, and a trimethylsilyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-phenyl-2,3-dihydro-1H-pyrrole and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the starting materials.
Catalyst: A base, such as triethylamine, is added to facilitate the reaction.
Procedure: The trimethylsilyl chloride is slowly added to the solution of 4-methyl-3-phenyl-2,3-dihydro-1H-pyrrole in THF, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce dihydropyrrole derivatives.
科学研究应用
4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrrole derivatives.
Biology: In biological research, the compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. The phenyl and methyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Methyl-3-phenyl-2,3-dihydro-1H-pyrrole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
3-Phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.
4-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole: Lacks the phenyl group, leading to different aromatic interactions.
Uniqueness
The presence of the trimethylsilyl group in 4-Methyl-3-phenyl-1-(trimethylsilyl)-2,3-dihydro-1H-pyrrole imparts unique chemical properties, such as increased stability and lipophilicity. This makes the compound particularly valuable in synthetic chemistry and drug design.
属性
CAS 编号 |
137837-99-1 |
|---|---|
分子式 |
C14H21NSi |
分子量 |
231.41 g/mol |
IUPAC 名称 |
trimethyl-(4-methyl-3-phenyl-2,3-dihydropyrrol-1-yl)silane |
InChI |
InChI=1S/C14H21NSi/c1-12-10-15(16(2,3)4)11-14(12)13-8-6-5-7-9-13/h5-10,14H,11H2,1-4H3 |
InChI 键 |
ZEKFLKHJRVBPIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(CC1C2=CC=CC=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)




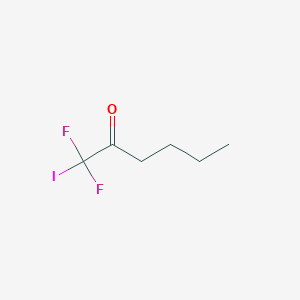
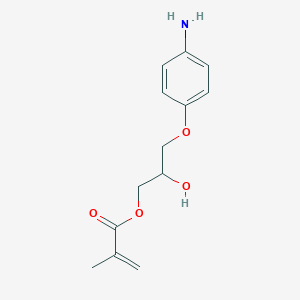
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
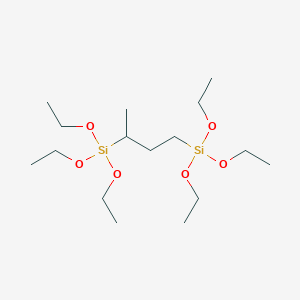
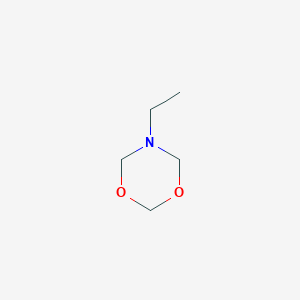
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
